molecular formula C8H14N2O B13602244 6-Azabicyclo[3.2.1]octane-6-carboxamide

6-Azabicyclo[3.2.1]octane-6-carboxamide

Cat. No.: B13602244
M. Wt: 154.21 g/mol
InChI Key: MDTFZJQQBFUVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.1]octane-6-carboxamide is a nitrogen-containing heterocyclic compound. This bicyclic structure is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]octane-6-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminium hydride (LiAlH₄) is commonly used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.2.1]octane-6-carboxamide is unique due to its specific bicyclic structure and the presence of a carboxamide group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octane-6-carboxamide

InChI

InChI=1S/C8H14N2O/c9-8(11)10-5-6-2-1-3-7(10)4-6/h6-7H,1-5H2,(H2,9,11)

InChI Key

MDTFZJQQBFUVRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)N(C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.